molecular formula C14H19N3OS B7818394 5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7818394
M. Wt: 277.39 g/mol
InChI Key: BUMMNBRQKAOLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” would typically involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Scientific Research Applications

“5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving biological pathways and mechanisms.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” include other chemical entities with comparable structures and properties. These may include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

“this compound” is unique in its specific chemical structure and the range of reactions it can undergo. Its distinct properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

5-amino-1-cyclohexyl-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMMNBRQKAOLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.